molecular formula C7H7ClFNO B1435494 4-(Chloromethyl)-5-fluoro-2-methoxypyridine CAS No. 1227585-67-2

4-(Chloromethyl)-5-fluoro-2-methoxypyridine

Cat. No.: B1435494
CAS No.: 1227585-67-2
M. Wt: 175.59 g/mol
InChI Key: SOYHZBTWFSKURT-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-5-fluoro-2-methoxypyridine is a heterocyclic organic compound that features a pyridine ring substituted with chloromethyl, fluoro, and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-5-fluoro-2-methoxypyridine typically involves the chloromethylation of 5-fluoro-2-methoxypyridine. One common method includes the reaction of 5-fluoro-2-methoxypyridine with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc iodide (ZnI2) in dichloromethane (CH2Cl2) at low temperatures . The reaction proceeds efficiently under these conditions, yielding the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar chloromethylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the choice of catalysts and solvents is crucial to ensure the scalability and environmental sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-5-fluoro-2-methoxypyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atom.

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the fluoro or chloromethyl groups, potentially converting them to hydrogen or other functional groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are often used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Major Products

    Nucleophilic Substitution: Products include azido or thiocyanato derivatives.

    Oxidation: Products include aldehydes or carboxylic acids.

    Reduction: Products include dehalogenated or defluorinated derivatives.

Scientific Research Applications

4-(Chloromethyl)-5-fluoro-2-methoxypyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-5-fluoro-2-methoxypyridine involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The fluoro and methoxy groups contribute to the compound’s binding affinity and selectivity towards its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Chloromethyl)-5-fluoro-2-methoxypyridine is unique due to the combination of its substituents, which confer specific chemical reactivity and biological activity. The presence of both chloromethyl and fluoro groups allows for versatile chemical modifications, while the methoxy group enhances its solubility and stability.

Properties

IUPAC Name

4-(chloromethyl)-5-fluoro-2-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClFNO/c1-11-7-2-5(3-8)6(9)4-10-7/h2,4H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOYHZBTWFSKURT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C(=C1)CCl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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